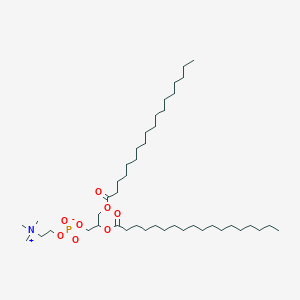

Distearoylphosphatidylcholine

Descripción

The exact mass of the compound 1,2-Distearoyllecithin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJAVPSFFCBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963380 | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4539-70-2, 97281-48-6 | |

| Record name | Distearoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogenated soybean phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Distearoyllecithin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Distearoyllecithin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatidylcholines, soya, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid of significant interest within the pharmaceutical and biotechnology sectors. Its distinct molecular structure, characterized by a glycerol (B35011) backbone, a hydrophilic phosphocholine (B91661) head group, and two 18-carbon saturated stearoyl acyl chains, imparts a high degree of rigidity and stability to the lipid bilayers it forms. These physicochemical properties make DSPC a critical component in the formulation of advanced drug delivery systems, most notably liposomes and lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of DSPC, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes to aid in research and development.

Chemical Structure and Physicochemical Properties

DSPC is a phosphatidylcholine molecule where the glycerol backbone is esterified with stearic acid at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position. The full saturation of its fatty acid chains is a key determinant of its physical characteristics.

Chemical Identifiers

-

IUPAC Name: [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

-

Synonyms: DSPC, 1,2-Distearoyl-sn-glycero-3-PC, PC(18:0/18:0)

-

CAS Number: 816-94-4

-

Molecular Formula: C₄₄H₈₈NO₈P

-

SMILES String: CCCCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCCCCCCCCCCCC

Quantitative Physicochemical Data

The distinct properties of DSPC are quantified by several key parameters, which are crucial for the design and optimization of lipid-based formulations.

| Property | Value | Method of Determination |

| Molecular Weight | 790.15 g/mol | Mass Spectrometry |

| Main Phase Transition (Tm) | ~55 °C | Differential Scanning Calorimetry (DSC) |

| Melting Point (dry powder) | ~236 °C | Not specified |

| Calculated logP | 15.6 | XLogP3 |

| Critical Micelle Concentration (CMC) | Not Experimentally Determined for pure DSPC | - |

Core Functions and Biological Significance

The primary role of DSPC in both biological and pharmaceutical contexts is as a structural component of lipid bilayers.[1] Its properties directly influence the stability, permeability, and in vivo performance of drug delivery vehicles.[1]

-

Structural Integrity: The long, saturated stearoyl chains of DSPC enable tight packing within a lipid bilayer, leading to a rigid and stable membrane.[1] This high rigidity is essential for preventing the premature leakage of encapsulated drugs.[1]

-

Enhanced Stability: Liposomes and LNPs containing DSPC demonstrate high stability both in vitro and in vivo.[1]

Experimental Protocols

Preparation of DSPC-Containing Liposomes by Lipid Film Hydration-Extrusion

This method is widely used for producing unilamellar vesicles of a defined size.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath or heating block

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC and other lipids (e.g., a common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45) in the organic solvent in a round-bottom flask.[2]

-

Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the main phase transition temperature (Tm) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.

-

Further dry the film under high vacuum for at least 3 hours to remove any residual solvent.[2]

-

-

Hydration:

-

Pre-heat the hydration buffer (containing the hydrophilic drug for passive loading, if applicable) to a temperature above the Tm of DSPC (e.g., 60-65°C).

-

Add the warm buffer to the flask with the dry lipid film.

-

Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion (Size Reduction):

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Equilibrate the extruder to a temperature above the Tm of DSPC (e.g., 60-65°C).

-

Load the MLV suspension into one of the extruder's syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process results in a translucent suspension of unilamellar liposomes.

-

-

Purification:

-

To remove unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography or dialysis.

-

Formulation of DSPC-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery

DSPC acts as a "helper lipid" in the widely used four-component LNP system for mRNA delivery, typically comprising around 10 mole percent of the total lipid composition.[3]

Materials:

-

Ionizable cationic lipid (e.g., DLin-MC3-DMA)

-

DSPC

-

Cholesterol

-

PEGylated lipid (e.g., DMG-PEG 2000)

-

mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4)

-

Dialysis buffer (e.g., PBS, pH 7.4)

Equipment:

-

Microfluidic mixing device

-

Dialysis system

Procedure:

-

Preparation of Lipid and mRNA Solutions:

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate inlet streams of a microfluidic mixer.

-

The rapid mixing of the two streams leads to the self-assembly of the lipids around the mRNA, forming LNPs.

-

-

Purification and Buffer Exchange:

-

Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH.[4] This neutralizes the surface charge of the LNPs.

-

Signaling Pathways and Experimental Workflows

While DSPC is not a direct signaling molecule, it is a critical component of delivery vehicles like LNPs that transport therapeutic cargo, such as mRNA, into cells to initiate downstream signaling events.

References

An In-depth Technical Guide to Distearoylphosphatidylcholine (DSPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid integral to the advancement of drug delivery systems. Its fully saturated 18-carbon stearoyl acyl chains and phosphocholine (B91661) headgroup confer a unique set of physicochemical properties, making it a critical component in the formulation of stable and effective liposomes and lipid nanoparticles (LNPs).[1] This guide provides a comprehensive overview of DSPC, including its chemical and physical properties, detailed experimental protocols for its use in nanoparticle formulation, and an examination of the biological pathways influenced by DSPC-based delivery systems.

Core Properties and Data

DSPC's molecular structure is central to its function in drug delivery. It consists of a glycerol (B35011) backbone, a hydrophilic phosphocholine head, and two saturated 18-carbon stearoyl acyl chains.[1] This saturated nature results in a high phase transition temperature (Tm), meaning that at physiological temperatures, membranes containing DSPC are in a rigid, gel-like state. This reduces permeability and enhances the stability of the nanoparticle, preventing premature drug leakage.[1]

Quantitative Physicochemical Data

The key parameters of DSPC are summarized in the table below, providing essential data for the design and optimization of lipid-based drug formulations.

| Property | Value |

| Molecular Formula | C₄₄H₈₈NO₈P[1] |

| Molecular Weight | 790.15 g/mol [1] |

| IUPAC Name | [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1] |

| Main Phase Transition Temperature (Tm) | ~55-58°C[1][2] |

| Melting Point (dry powder) | ~236°C[1] |

| Appearance | White to off-white powder[2] |

| Solubility | Soluble in chloroform (B151607) and other organic solvents; insoluble in water[2] |

Experimental Protocols

DSPC is a cornerstone in the formulation of both traditional liposomes and modern lipid nanoparticles for therapeutic delivery of small molecules, proteins, and nucleic acids like mRNA and siRNA.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This is a conventional and widely adopted technique for producing unilamellar vesicles of a defined size, suitable for encapsulating hydrophilic or lipophilic drugs.[3]

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Drug to be encapsulated

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is 55:45 (DSPC:Chol).

-

Evaporate the solvent using a rotary evaporator with the water bath set to a temperature above the Tm of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.

-

Dry the film under a high vacuum for at least 1-2 hours to remove residual solvent.[3]

-

-

Hydration:

-

Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 60-65°C).[3] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Add the warm buffer to the lipid film and hydrate (B1144303) for approximately 1 hour with gentle agitation, leading to the spontaneous formation of multilamellar vesicles (MLVs).[3]

-

-

Size Reduction (Extrusion):

-

To achieve a uniform size distribution, the MLV suspension is subjected to extrusion.

-

The MLVs are passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) at a temperature above the Tm of DSPC. This process yields large unilamellar vesicles (LUVs).[3][4]

-

Protocol 2: mRNA-Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

Microfluidics offers a reproducible and scalable method for producing LNPs with a narrow size distribution, which is critical for clinical applications such as mRNA vaccines.[][6]

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA or SM-102)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (Chol)

-

PEGylated lipid (e.g., DMG-PEG2000)

-

mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[7]

-

Dialysis buffer (e.g., PBS, pH 7.4)

Equipment:

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Solution Preparation:

-

Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and the PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[7]

-

Prepare an aqueous phase by diluting the mRNA in the citrate buffer.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio (typically 3:1 aqueous to ethanol phase). The rapid mixing of the solvent and anti-solvent phases causes the lipids to precipitate and self-assemble with the mRNA into LNPs.[6]

-

-

Purification and Buffer Exchange:

Visualization of Workflows and Pathways

Experimental Workflow for LNP Formulation

The following diagram illustrates the general workflow for producing mRNA-loaded lipid nanoparticles using a microfluidic-based system.

References

A Comprehensive Technical Guide to the Synthesis and Purification of High-Purity DSPC for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid vital for the formulation of liposomes and lipid nanoparticles (LNPs) in advanced drug delivery systems. This document outlines robust experimental protocols, summarizes key quantitative data, and presents visual workflows to assist researchers in producing high-purity DSPC essential for pharmaceutical research and development.

Introduction to DSPC

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic phospholipid characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two 18-carbon stearic acid chains. Its fully saturated nature results in a high phase transition temperature (approximately 55°C), contributing to the formation of rigid and stable lipid bilayers.[1] These properties are critical for enhancing the encapsulation efficiency and controlling the release of therapeutic agents. Given its importance, particularly in the formulation of mRNA vaccines and other nanoparticle-based therapies, the availability of high-purity DSPC is paramount to ensure the safety, efficacy, and batch-to-batch consistency of parenteral drug products.[1]

While phosphatidylcholines are abundant in natural sources like egg yolk and soybeans, DSPC itself is rare. The fatty acid composition in these natural sources is heterogeneous. For instance, stearic acid only constitutes about 11% of the fatty acids in egg yolk phosphatidylcholine and around 4% in soybean-derived phosphatidylcholine.[2] Consequently, direct extraction is not a viable route for obtaining pure DSPC. The most common and efficient method for its production is through chemical synthesis, typically by the acylation of a precursor like sn-glycero-3-phosphocholine (GPC).[2][3]

Synthesis of DSPC via Acylation of GPC

A prevalent and high-yield method for synthesizing DSPC is the direct acylation of sn-glycero-3-phosphocholine (GPC) with stearic anhydride (B1165640).[1] This reaction is often facilitated by a catalyst, such as 4-(pyrrolidin-1-yl)pyridine, which enables the synthesis to be carried out on a large scale within a relatively short timeframe.[1][2]

Experimental Protocol: Synthesis of DSPC by Acylation of GPC

This protocol is based on the catalytic acylation of GPC with stearic anhydride.[1][2]

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Stearic Anhydride

-

4-(pyrrolidin-1-yl)pyridine (catalyst)

-

Anhydrous Benzene (B151609)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating capability

-

Condenser

-

Inert gas supply

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 mixture of anhydrous benzene and DMSO.[1]

-

To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.[1][2]

-

Heat the reaction mixture to 40-42°C and stir for 2-5 hours.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude DSPC product.[1][2]

Purification of Crude DSPC

Achieving high purity (>99%) is critical for the use of DSPC in research and pharmaceutical applications. The two primary methods for purifying the crude product are column chromatography and recrystallization.[1]

Purification by Column Chromatography

Column chromatography is a widely used technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.[1]

Materials:

-

Crude DSPC

-

Silica gel (230-400 mesh)

-

Chloroform

-

Methanol

-

Water

-

Glass chromatography column

Equipment:

-

Fraction collector

-

TLC plates and developing chamber

-

Visualization agent for TLC (e.g., UV lamp or staining solution)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.[1]

-

Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.[1]

-

Sample Loading: Dissolve the crude DSPC in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.[1]

-

Elution: Begin elution with a solvent system of increasing polarity. A common mobile phase for phospholipid separation is a mixture of chloroform, methanol, and water. A specific elution solvent mixture reported for DSPC purification is chloroform-methanol-water in a 60:30:4 ratio.[1]

-

Fraction Collection: Collect fractions of the eluate.[1]

-

Fraction Analysis: Analyze the collected fractions using TLC to identify those containing pure DSPC.[1]

-

Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

-

Drying: Dry the purified DSPC under high vacuum to remove any residual solvent.[1]

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that a compound's solubility in a solvent increases with temperature.[1]

Materials:

-

Crude DSPC

-

Appropriate solvent or solvent mixture (e.g., ethanol, acetone/water, heptane/ethyl acetate)[1]

Equipment:

-

Crystallization dish or Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Solvent Selection: Choose a solvent or solvent system in which DSPC is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

-

Dissolution: Dissolve the crude DSPC in the minimum amount of the hot solvent to form a saturated solution.[1]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

-

Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of DSPC decreases, leading to the formation of crystals. Rapid cooling should be avoided as it can lead to the precipitation of impurities.[1]

-

Crystal Collection: Collect the purified crystals by filtration.[1]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]

-

Drying: Dry the crystals, preferably under vacuum, to remove all traces of the solvent.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and purification of DSPC.

Table 1: Synthesis and Purification Parameters

| Parameter | Value/Range | Notes |

| Synthesis | ||

| Reaction Temperature | 40-42°C | Acylation of GPC with stearic anhydride.[1][2] |

| Reaction Time | 2-5 hours | Monitored by TLC.[1][2] |

| Purification | ||

| Column Chromatography Yield | 60-80% | [1] |

| Recrystallization Yield | 70-90% | [1] |

| Final Purity (Post-Purification) | >99% | For both column chromatography and recrystallization.[1] |

Table 2: Physicochemical Properties of DSPC

| Property | Value | Reference |

| Phase Transition Temperature (Tm) | ~55°C | [1] |

Analytical Characterization of DSPC

A suite of analytical techniques is employed to confirm the identity, purity, and quality of the synthesized DSPC.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a powerful tool for assessing the purity of phospholipids (B1166683), which often lack a UV chromophore.[1]

Typical HPLC-ELSD Method Parameters:

-

Column: C18 or Phenyl-Hexyl reverse-phase column.

-

Mobile Phase: A gradient of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).[1][4]

-

Detector: ELSD, with parameters such as drift tube temperature and nebulizer gas flow rate optimized for the specific application.[4][5]

³¹P Nuclear Magnetic Resonance (³¹P-NMR)

³¹P-NMR is a highly specific method for determining the purity of phospholipids and identifying any phosphorus-containing impurities.

Procedure:

-

Sample Preparation: Dissolve a known amount of the DSPC sample in a suitable deuterated solvent (e.g., CDCl₃/MeOH mixture).[1]

-

Data Acquisition: Acquire the ³¹P-NMR spectrum, ensuring a sufficient relaxation delay for accurate quantification.[1]

-

Data Analysis: Determine purity by integrating the signal corresponding to DSPC and comparing it to the signals of any phosphorus-containing impurities.[1] The chemical shift for the phosphate (B84403) group in DSPC is expected to be in the typical range for phosphodiesters.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized DSPC and to identify any impurities. Electrospray ionization (ESI) is a common technique for analyzing phospholipids. The expected [M+H]⁺ ion for DSPC (C₄₄H₈₈NO₈P) would have an m/z of approximately 790.6.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is used to determine the fatty acid composition of the synthesized DSPC, confirming the incorporation of the correct stearoyl chains and quantifying any fatty acid impurities.[1]

Procedure:

-

Derivatization: The fatty acids of DSPC are converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.[1]

-

GC Separation: The FAMEs are separated on a suitable capillary column.[1]

-

Detection: The separated FAMEs are detected by a flame ionization detector.[1]

-

Quantification: The identity and quantity of each fatty acid are determined by comparing retention times and peak areas to those of known standards.[1]

Visualizations

DSPC Synthesis Workflow

Caption: Workflow for the synthesis of DSPC via acylation of GPC.

DSPC Purification Workflow

Caption: Alternative workflows for the purification of crude DSPC.

Conclusion

The synthesis of high-purity DSPC is a multi-step process that demands careful control of reaction conditions followed by rigorous purification and analysis. The acylation of GPC provides a reliable and high-yield route to crude DSPC, which can then be purified to greater than 99% purity using either column chromatography or recrystallization.[1] A combination of analytical techniques, including HPLC-ELSD/CAD, ³¹P-NMR, and GC-FID, is essential to fully characterize the final product and ensure its suitability for research and pharmaceutical applications.[1] This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently produce and verify high-purity DSPC for their advanced drug delivery research.

References

An In-depth Technical Guide to the Physical Properties of Distearoylphosphatidylcholine (DSPC) Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its appeal stems from the high rigidity and stability it imparts to lipid bilayers, a direct consequence of its long, saturated 18-carbon stearoyl acyl chains.[1] This high phase transition temperature (Tm) of approximately 55°C ensures that at physiological temperature (37°C), DSPC-containing membranes exist in a stable, ordered gel phase, which minimizes the premature leakage of encapsulated therapeutic agents.[1] A thorough understanding of the physical properties of DSPC bilayers is paramount for the rational design and optimization of these advanced drug delivery vehicles. This technical guide provides a comprehensive overview of the key physical characteristics of DSPC bilayers, detailed experimental methodologies for their characterization, and visual representations of relevant processes.

Thermotropic Phase Behavior

Fully hydrated DSPC bilayers exhibit a series of well-defined thermotropic phase transitions upon heating, which can be effectively characterized using Differential Scanning Calorimetry (DSC).[1] These transitions reflect changes in the organization and dynamics of the lipid molecules within the bilayer.

-

Lamellar Crystalline (Subgel) Phase (Lc): At low temperatures, DSPC exists in a highly ordered, crystalline-like subgel phase.

-

Lamellar Gel Phase (Lβ'): In this phase, the hydrocarbon chains are in a tightly packed, all-trans conformation and are tilted with respect to the bilayer normal.

-

Ripple Gel Phase (Pβ'): This intermediate phase is characterized by a periodic, two-dimensional undulation in the bilayer structure.

-

Liquid Crystalline Phase (Lα): Above the main transition temperature, the hydrocarbon chains "melt" and become disordered and fluid, allowing for high lateral mobility of the lipid molecules.

The key quantitative data associated with these phase transitions are summarized in the table below.

| Parameter | Transition | Typical Value (°C) | Description |

| Sub-transition Temperature (Tsub) | Lc → Lβ' | ~28.2 °C[2] | Transition from the subgel to the lamellar gel phase. |

| Pre-transition Temperature (Tp) | Lβ' → Pβ' | ~51.2 °C[3] | Transition from the lamellar gel to the ripple gel phase. |

| Main Transition Temperature (Tm) | Pβ' → Lα | ~54.5 - 55.6 °C[3][4] | Main chain-melting transition from the ripple gel to the liquid crystalline phase. |

Structural Properties: Bilayer Thickness and Area Per Lipid

The structural arrangement of DSPC molecules within the bilayer changes significantly with the phase state. These changes are primarily reflected in the bilayer thickness and the area occupied by each lipid molecule (area per lipid). These parameters are crucial as they influence membrane permeability and interactions with embedded molecules.

| Property | Phase | Typical Value | Experimental Method |

| Area per Lipid (APL) | Gel (Lβ') | ~49.7 Ų[5] | Molecular Dynamics Simulations |

| Liquid Crystalline (Lα) | ~64.8 Ų (at 60°C) | Small-Angle Neutron Scattering | |

| Bilayer Thickness | Gel (Lβ') | - | - |

| Asymmetric Gel Phase Domain | Extends ~1.1 nm above fluid phase[6] | Atomic Force Microscopy | |

| Symmetric Gel Phase Domain | Extends ~1.8 nm above fluid phase[6] | Atomic Force Microscopy | |

| Liquid Crystalline (Lα) | ~3.98 nm (at 330 K)[7] | Molecular Dynamics Simulations |

Mechanical Properties

The mechanical properties of DSPC bilayers, such as bending rigidity and area compressibility, are critical for the stability and functionality of liposomal drug delivery systems.[8] These properties describe the energy required to bend or stretch the membrane, respectively.

| Property | Value | Temperature | Experimental Method |

| Bending Rigidity (κ) | (5.0 ± 2.4) × 10⁻²⁰ J[9] | 295 K | Flicker Noise Spectroscopy (AVB approach) |

| (4.5 ± 2.6) × 10⁻²⁰ J[9] | 295 K | Flicker Noise Spectroscopy (statistical approach) | |

| 3.74 × 10⁻²⁰ J[8][9] | 295 K | Molecular Dynamics Simulations | |

| 2.28 × 10⁻¹⁹ J[9] | 330 K | Spin Echo Spectroscopy | |

| Area Compressibility Modulus (KA) | 0.57 N/m[8][9] | 295 K | Molecular Dynamics Simulations |

Experimental Protocols

Preparation of DSPC Vesicles

1. Small Unilamellar Vesicles (SUVs) by Extrusion

This method produces unilamellar vesicles with a defined size distribution.

-

Thin-Film Hydration: Dissolve DSPC powder in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask. Further dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[1]

-

Hydration: Add an aqueous buffer (pre-heated to above the Tm of DSPC, e.g., 60-65°C) to the lipid film.[1] Agitate the flask by vortexing to hydrate (B1144303) the film, which results in the formation of multilamellar vesicles (MLVs).[1]

-

Extrusion: Load the MLV suspension into a mini-extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Heat the extruder to a temperature above the Tm of DSPC. Force the lipid suspension through the membranes multiple times (e.g., 11-21 passes) to form SUVs of a uniform size.

2. Giant Unilamellar Vesicles (GUVs) by Electroformation

This technique is used to form large, cell-sized unilamellar vesicles, which are ideal for microscopy studies.

-

Lipid Deposition: Dissolve DSPC in an organic solvent like chloroform. Deposit a small volume of the lipid solution onto conductive slides (e.g., indium tin oxide (ITO) coated glass).[10]

-

Drying: Place the slides in a vacuum desiccator for at least 15 minutes to remove the solvent, leaving a dry lipid film.[10]

-

Assembly of Electroformation Chamber: Assemble the ITO slides to form a chamber, separated by a spacer (e.g., a silicone O-ring). Fill the chamber with a sucrose (B13894) solution.[10]

-

Electroformation: Apply an AC electric field across the ITO slides for a period of time (e.g., 2 hours). The electric field induces the swelling of the lipid film into GUVs. The process should be carried out at a temperature above the Tm of DSPC.

Characterization Techniques

1. Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for characterizing the thermotropic phase behavior of lipid bilayers by measuring the heat flow associated with phase transitions.[1]

-

Sample Preparation: Accurately transfer a known amount of the DSPC liposome (B1194612) dispersion into a DSC sample pan. Prepare a reference pan containing the same volume of buffer.[1]

-

DSC Scan: Place the sample and reference pans into the calorimeter. Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transitions.

-

Data Analysis: The phase transition temperatures (Tsub, Tp, and Tm) are identified as the peak maxima of the endothermic transitions in the resulting thermogram. The enthalpy of each transition (ΔH) can be calculated by integrating the area under the respective peak.

2. X-ray Scattering (SAXS/WAXS)

Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the structure of lipid bilayers at the nanoscale. SAXS provides information about the overall bilayer structure, such as thickness, while WAXS probes the packing of the lipid acyl chains.

-

Sample Preparation: The liposome suspension is placed in a sample holder (e.g., a quartz capillary). The concentration of the lipid suspension needs to be optimized for sufficient signal-to-noise.

-

Data Acquisition: The sample is exposed to a collimated X-ray beam. The scattered X-rays are detected by a 2D detector. Data is collected over a range of scattering angles.

-

Data Analysis:

-

SAXS: The scattering pattern from multilamellar vesicles will show a series of sharp Bragg peaks. The positions of these peaks can be used to calculate the lamellar repeat distance (d-spacing), which includes the bilayer thickness and the thickness of the inter-bilayer water layer. For unilamellar vesicles, the analysis of the form factor of the scattering curve can provide the electron density profile of the bilayer, from which the bilayer thickness can be determined.[11]

-

WAXS: In the gel phase, DSPC bilayers exhibit a sharp diffraction peak corresponding to the tight, hexagonal packing of the acyl chains. In the liquid crystalline phase, this sharp peak is replaced by a broad, diffuse scattering pattern, indicative of the disordered, fluid nature of the acyl chains.

-

3. Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the surface of supported lipid bilayers (SLBs) with nanometer resolution. It can also be used in force spectroscopy mode to probe the mechanical properties of the bilayer.

-

SLB Preparation: DSPC vesicles are deposited onto a freshly cleaved mica surface. The vesicles adsorb to the surface, rupture, and fuse to form a continuous supported lipid bilayer. This process is typically carried out at a temperature above the Tm of DSPC to facilitate vesicle fusion.[12]

-

AFM Imaging: The SLB is imaged in a liquid environment (buffer). The AFM tip scans the surface, and the resulting topographic image reveals the structure of the bilayer, including any phase-separated domains or defects.[13]

-

Force Spectroscopy: The AFM tip is pushed into and retracted from the bilayer at specific locations. The force required to puncture the bilayer (breakthrough force) is measured from the force-distance curve. The thickness of the bilayer can also be determined from these curves.[13]

Conclusion

The physical properties of DSPC bilayers are intricately linked to their molecular structure and the surrounding environmental conditions. A comprehensive understanding of these properties, obtained through the rigorous application of the experimental techniques outlined in this guide, is essential for the successful development of stable and effective lipid-based drug delivery systems. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals working to harness the unique characteristics of DSPC for advanced therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Structure of Multicomponent Gel-Phase Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]

- 8. Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluid phase structure of EPC and DMPC bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. global-sci.com [global-sci.com]

- 12. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy [mdpi.com]

- 13. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Behavior of DSPC Lipids: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Phase Transition Temperature (Tm) of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and its Implications for Drug Delivery

This technical guide provides a detailed overview of the phase transition temperature (Tm) of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), a critical parameter for professionals in drug development, and for researchers and scientists working with lipid-based formulations. DSPC is a synthetic, saturated phospholipid widely used in the creation of liposomes and lipid nanoparticles (LNPs) for advanced drug delivery systems. Its high phase transition temperature is a key determinant of the stability and performance of these delivery vehicles.

Understanding the Phase Transition Temperature (Tm) of DSPC

The main phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a well-ordered "gel" phase to a more fluid "liquid-crystalline" phase. For pure, fully hydrated DSPC, this transition occurs at approximately 55°C.[1][2] Below the Tm, in the gel phase, the saturated 18-carbon stearoyl acyl chains of DSPC are tightly packed in an all-trans conformation, resulting in a rigid and relatively impermeable bilayer.[1] Above the Tm, in the liquid-crystalline phase, the acyl chains become more disordered with gauche conformations, leading to a more fluid and permeable membrane.[1]

This high Tm is of significant importance in drug delivery applications. At physiological temperature (approximately 37°C), DSPC-containing liposomes and LNPs exist in the stable gel phase. This rigidity minimizes the premature leakage of encapsulated therapeutic agents, such as small molecule drugs or mRNA, ensuring that the payload is delivered to the target site.[3]

Quantitative Data: The Influence of Cholesterol on the Tm of DSPC

Cholesterol is a common component in liposomal formulations, where it acts as a "fluidity buffer." The inclusion of cholesterol in DSPC bilayers modulates their phase transition behavior. At concentrations below the solubility limit, cholesterol disrupts the tight packing of the DSPC molecules in the gel phase and orders the acyl chains in the liquid-crystalline phase. This leads to a broadening of the phase transition and can eliminate the pre-transition peak often observed in pure DSPC bilayers.[4][5]

The following table summarizes the effect of varying molar concentrations of cholesterol on the main phase transition temperature (Tm) of DSPC bilayers, as determined by Differential Scanning Calorimetry (DSC).

| Mol% Cholesterol | Main Phase Transition Temperature (Tm) (°C) | Observations | Reference |

| 0 | 54.8 | Sharp main transition peak. | [6] |

| 5 | ~54.5 | Broadened main transition. | [4] |

| 10 | ~54.0 | Further broadening of the transition. | [4] |

| 20 | ~53.0 | Significant broadening of the transition. | [4] |

| 30 | ~52.0 | Very broad transition. | [4] |

| 40 | Transition becomes very broad and difficult to define as a distinct peak. | The distinct cooperative phase transition is largely abolished. | [4][7] |

| 50 | No distinct main transition peak observed by DSC. | The bilayer exists in a liquid-ordered (Lo) phase. | [4][7] |

Note: The exact Tm values can vary slightly depending on the experimental conditions, such as the hydration medium and the specific methodology used.

Experimental Protocols

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a standard and widely used method for producing unilamellar vesicles (liposomes) with a defined size.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol (if required)

-

Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Mini-extruder apparatus

-

Polycarbonate membranes with desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of DSPC and cholesterol in the organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The temperature of the water bath should be maintained above the Tm of the lipid mixture (e.g., 60-65°C) to ensure the formation of a uniform, thin lipid film on the inner surface of the flask.

-

Film Drying: After the film is formed, continue to dry it under high vacuum for at least 1-2 hours to remove any residual organic solvent.[3]

-

Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of the lipid mixture (e.g., 60-65°C), to the flask containing the dried lipid film.[3]

-

Vesicle Formation: Agitate the flask by vortexing or gentle swirling to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a uniform size, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size using a mini-extruder. This process should also be performed at a temperature above the Tm of the lipid mixture.[8][9] Typically, the suspension is passed through the membrane 10-21 times.[9][10]

Determination of Tm by Differential Scanning Calorimetry (DSC)

DSC is the most common technique used to measure the thermotropic phase behavior of lipid bilayers. It measures the heat flow associated with phase transitions as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the prepared liposome (B1194612) suspension (typically 10-20 µL of a 1-5 mg/mL solution) into a DSC sample pan.[11]

-

Reference Preparation: In a separate, identical DSC pan, place the same volume of the hydration buffer that was used to prepare the liposomes. This will serve as the reference.

-

Sealing: Hermetically seal both the sample and reference pans.

-

Instrument Setup: Place the sample and reference pans into the calorimeter cell.

-

Equilibration: Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C).[1][12]

-

Heating and Cooling Scans: Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm (e.g., 75°C).[1][3] It is recommended to perform at least two heating and cooling cycles to ensure the reproducibility of the thermogram.[13] The data from the second heating scan is typically used for analysis.[13]

-

Data Analysis: The resulting thermogram will show an endothermic peak, where the peak maximum corresponds to the main phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Liposome Formulation and Characterization

The following diagram illustrates the typical workflow for the preparation and characterization of DSPC-containing liposomes.

Signaling Pathway: Innate Immune Response to mRNA-LNP Vaccines

While DSPC itself is not a signaling molecule, it is a critical component of LNPs used to deliver mRNA vaccines. Upon cellular uptake, the mRNA is released and can be recognized by endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, initiating an innate immune response.[14] The following diagram illustrates a simplified representation of the MyD88-dependent signaling pathway, which is activated by several TLRs.

Conclusion

The high phase transition temperature of DSPC is a fundamental property that contributes to its widespread use in the development of stable and effective drug delivery systems. A thorough understanding of its thermotropic behavior, and how it is influenced by other formulation components like cholesterol, is essential for the rational design and optimization of liposomal and LNP-based therapeutics. The experimental protocols and workflows detailed in this guide provide a practical framework for researchers to prepare and characterize DSPC-containing formulations, ensuring the development of robust and reliable drug delivery vehicles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sterlitech.com [sterlitech.com]

- 9. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 10. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 11. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. biorxiv.org [biorxiv.org]

Solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid crucial in the development of liposomal drug delivery systems and lipid nanoparticles (LNPs). Understanding the solubility of DSPC in various organic solvents is fundamental for the preparation, formulation, and manufacturing of these advanced therapeutic modalities. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Core Concepts in DSPC Solubility

DSPC is an amphiphilic molecule with a polar phosphocholine (B91661) head group and two long, saturated stearoyl acyl chains (18:0). This structure dictates its solubility, which is generally favored in nonpolar or weakly polar organic solvents that can accommodate the hydrophobic tails. However, the presence of the charged head group also allows for some interaction with more polar solvents, particularly at elevated temperatures or with the application of energy (e.g., sonication). The general principle of "like dissolves like" is a useful starting point for predicting the solubility of phospholipids (B1166683) like DSPC.

Quantitative Solubility Data

The following table summarizes the reported solubility of DSPC in various organic solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, the physical form of the DSPC (e.g., crystalline solid), purity, and the method of dissolution (e.g., stirring, warming, sonication).

| Organic Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions/Comments |

| Chloroform | 79.01[1] | 100[1][2] | - |

| Ethanol | ~1[3] | - | - |

| Ethanol | 10[4] | - | With ultrasonic and warming. |

| Ethanol | 12.5[5] | 15.82[5] | With ultrasonic, warming, and heating to 60°C.[5] |

| Ethanol | 15.8[1] | 20[1][2] | With gentle warming.[1][2] |

| Ethanol | 25.0[6] | 31.64[6] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[6] | - | - |

| Chloroform:Methanol Mixtures | Soluble | - | Commonly used for initial lipid dissolution in methods like thin-film hydration.[7][8] |

Experimental Protocols

Determining the solubility of DSPC in an organic solvent is a critical step in many formulation processes. Below is a generalized protocol for determining the solubility of a lipid such as DSPC. This protocol is a synthesis of standard laboratory procedures for preparing lipid stock solutions and determining solubility.[3][9]

Objective: To determine the saturation solubility of DSPC in a specific organic solvent at a given temperature.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), crystalline solid, ≥98% purity

-

Organic solvent of choice (e.g., ethanol, chloroform)

-

Inert gas (e.g., argon or nitrogen)

-

Analytical balance

-

Vials with airtight caps

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or another quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of DSPC into a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Purge the headspace of each vial with an inert gas to prevent lipid oxidation and cap tightly.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved DSPC is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved DSPC. This step should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of DSPC in the diluted sample using a calibrated HPLC-ELSD method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the original concentration of DSPC in the supernatant, taking into account the dilution factor. This value represents the saturation solubility of DSPC in the tested solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of DSPC in an organic solvent.

Caption: Workflow for determining DSPC solubility in an organic solvent.

References

- 1. DSPC (7943) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. DSPC (CAS 816-94-4): R&D Systems [rndsystems.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the In Vitro Biocompatibility and Toxicity of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid integral to the formulation of advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs).[1][2] Its high phase transition temperature imparts rigidity and stability to lipid bilayers, which is crucial for controlling drug release and enhancing in vivo performance.[3] Generally recognized as safe (GRAS) by the FDA, DSPC exhibits low toxicity and high biocompatibility.[1] However, its safety profile is nuanced; formulations containing DSPC, particularly when combined with polyethylene (B3416737) glycol (PEG), can elicit immune responses.[3] This guide provides a comprehensive overview of the in vitro biocompatibility and toxicity of DSPC, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform formulation development.

Introduction to DSPC

DSPC is a phosphatidylcholine molecule composed of a glycerol (B35011) backbone, two saturated 18-carbon stearic acid chains, a phosphate (B84403) group, and a choline (B1196258) head group.[1] This structure allows DSPC to self-assemble into stable lipid bilayers, the fundamental structure of liposomes and LNPs used in pharmaceuticals and cosmetics.[1] Its high phase transition temperature (Tm ≈ 55°C) ensures that liposomes remain in a stable, gel-like state at physiological temperature, minimizing premature drug leakage. This stability and established biocompatibility make DSPC a preferred excipient in numerous drug delivery applications, including the mRNA COVID-19 vaccines developed by Moderna and Pfizer-BioNTech.[2]

Quantitative Analysis of In Vitro Biocompatibility and Cytotoxicity

The in vitro cytotoxicity of DSPC is highly dependent on the overall formulation, including the presence of other lipids, surface charge, and the cell line being tested.[3] Generally, DSPC-containing formulations are considered to have low cytotoxicity.[1][2]

Data Presentation

The following table summarizes available quantitative data on the in vitro cytotoxicity of DSPC-based formulations compared to other lipid systems. It is critical to note that experimental conditions significantly influence these outcomes.[3]

| Lipid/Formulation | Cell Line | Assay | Value (IC50/LC50) | Citation |

| DSPC (anionic liposomes) | F98 glioma | Not Specified | > 509 μM | [3][4] |

| DPPC (cationic liposomes) | F98 glioma | Not Specified | 6.07 μM | [3][4] |

| Cationic Liposomes (general) | HepG2 | MTT | 120 µg/mL | [3] |

| Doxorubicin-loaded PEGylated Liposomes | HepG2 | MTT | 110 µM (72h) | [3] |

Table 1: Summary of In Vitro Cytotoxicity Data. The data indicates that anionic DSPC liposomes exhibit significantly lower cytotoxicity compared to cationic formulations.

Immunogenicity and Inflammatory Response

While DSPC itself is generally non-immunogenic, its incorporation into nanoparticles can trigger immune responses. This is a critical safety consideration in drug development.

Complement Activation

PEGylated liposomes, which often use a DSPC-lipid anchor for the PEG molecule, have been shown to activate the complement system. This can lead to a 2.5 to 4-fold increase in the soluble complement complex SC5b-9, which is associated with hypersensitivity reactions in some individuals.[3]

Cytokine Production and Signaling Pathways

Liposomes containing phosphatidylcholines like DSPC can be taken up by macrophages, potentially reprogramming them toward an inflammatory phenotype. This process can lead to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Activation of NF-κB results in the increased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10).[3]

Caption: NF-κB signaling in macrophages after LNP interaction.

Role in Apoptosis

DSPC itself is not known to directly induce apoptosis. Rather, its excellent biocompatibility and stability make it a key component in nanoparticles designed to deliver cytotoxic or apoptosis-inducing therapeutic agents to target cells, such as cancer cells.[5][6][7] Formulations utilizing DSPC can also be designed to have anti-apoptotic effects, protecting cells from oxidative stress-induced cell death.[5]

Caption: Logical role of DSPC as a drug delivery vehicle.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[3]

Methodology

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[3][8]

-

Treatment: Prepare serial dilutions of the DSPC-containing liposomal formulations in fresh cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following the treatment incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

-

Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against the logarithm of the formulation concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[3]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: DSPC Liposome (B1194612) Preparation (Thin-Film Hydration)

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Methodology

-

Lipid Dissolution: Dissolve DSPC and other lipid components (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This process deposits a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the Tm of all lipid components (e.g., 60-65°C for DSPC).

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid Tm to the flask. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, which causes the lipids to swell and self-assemble into MLVs.

-

Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. This step should also be performed at a temperature above the Tm.

-

Purification: Remove any unencapsulated drug or other components via methods like size-exclusion chromatography or dialysis.

Caption: Workflow for DSPC-containing liposome preparation.

Conclusion

DSPC is a cornerstone phospholipid for the development of stable and effective drug delivery nanoparticles. In vitro evidence confirms its high degree of biocompatibility and generally low cytotoxicity.[1][2] However, drug development professionals must remain cognizant of the potential for DSPC-containing formulations, especially those with cationic charges or PEGylation, to interact with the immune system.[3] A thorough in vitro assessment, using standardized protocols as outlined in this guide, is essential for characterizing the safety profile of any novel DSPC-based therapeutic and ensuring its successful translation to clinical applications.

References

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. polysciences.com [polysciences.com]

- 3. benchchem.com [benchchem.com]

- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Oxidative, Anti-Apoptotic, and M2 Polarized DSPC Liposome Nanoparticles for Selective Treatment of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 8. Sterilization Effects on Liposomes with Varying Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]

The Semi-Synthetic Journey of Distearoylphosphatidylcholine: From Natural Precursors to a Pharmaceutical Workhorse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid that has become an indispensable excipient in the pharmaceutical industry, particularly in the formulation of liposomal drug delivery systems and lipid nanoparticles (LNPs) for mRNA vaccines. Its rigid and stable nature at physiological temperatures, owing to its two 18-carbon saturated stearoyl acyl chains, is crucial for protecting encapsulated therapeutic payloads from degradation and controlling their release. Despite its "natural-sounding" name, DSPC is not found in high concentrations in nature.[1] Its production is a semi-synthetic process that begins with the extraction of precursor phosphatidylcholines (PCs) from natural sources, followed by chemical modification. This guide provides a comprehensive overview of the natural sources of these precursors, detailed methodologies for their extraction and purification, and the subsequent hydrogenation process to yield high-purity DSPC.

Natural Sources of Phosphatidylcholine Precursors

The primary and most commercially viable natural sources for the phosphatidylcholine precursors of DSPC are soybean lecithin (B1663433) and egg yolk.[1][2] Both are rich in phospholipids, but the specific composition of these phospholipids, particularly the fatty acid profiles of the phosphatidylcholines, necessitates the subsequent chemical modification to produce DSPC.

Soybean Lecithin

Soybean lecithin is a by-product of soybean oil processing and serves as a major source of phosphatidylcholines.[1] However, the fatty acid composition of soybean PC is predominantly unsaturated, with linoleic acid being the most abundant. Stearic acid, the defining component of DSPC, is present in very small amounts.

Egg Yolk

Egg yolk is another excellent natural source of phospholipids, with phosphatidylcholine being the most abundant class.[1][3] Similar to soybean PC, the fatty acid profile of egg yolk PC is a mixture of saturated and unsaturated fatty acids, with stearic acid being a minor component.

Quantitative Analysis of Natural Sources

The following tables summarize the typical composition of phosphatidylcholines and their constituent fatty acids in soybean lecithin and egg yolk. This data highlights the low natural abundance of the distearoyl species, underscoring the necessity of the hydrogenation step.

| Source | Phospholipid Class | Percentage of Total Phospholipids | Reference |

| Egg Yolk | Phosphatidylcholine (PC) | 72-78.5% | [3][4] |

| Phosphatidylethanolamine (PE) | 17.5-23% | [1][4] | |

| Sphingomyelin (SM) | 2.5% | [1] | |

| Phosphatidylinositol (PI) | 0.6% | [1] | |

| Soybean Lecithin | Phosphatidylcholine (PC) | 19-21% | |

| Phosphatidylethanolamine (PE) | 8-20% | ||

| Phosphatidylinositol (PI) | 13-21% | ||

| Phosphatidic Acid (PA) | ~4% |

Table 1: Phospholipid Composition of Egg Yolk and Soybean Lecithin. This table provides a comparative overview of the major phospholipid classes found in the two primary natural sources for DSPC precursors.

| Source | Fatty Acid | Percentage in Phosphatidylcholine | Reference |

| Egg Yolk PC | Palmitic (16:0) | ~33% | [3] |

| Stearic (18:0) | ~11% | [3] | |

| Oleic (18:1) | ~32% | [3] | |

| Linoleic (18:2) | ~9% | [3] | |

| Soybean PC | Palmitic (16:0) | ~13% | [1] |

| Stearic (18:0) | ~4% | [1] | |

| Oleic (18:1) | ~10% | [1] | |

| Linoleic (18:2) | ~64% | [1] | |

| Linolenic (18:3) | ~6% | [1] |

Table 2: Fatty Acid Composition of Phosphatidylcholine from Natural Sources. This table details the fatty acid profiles of phosphatidylcholine isolated from egg yolk and soybeans, illustrating the low percentage of the desired stearic acid.

| Starting Material | Process | Yield | Purity | Reference |

| Unprocessed Soybean Lecithin | Methylation, Catalytic Hydrogenation, Purification | 23% | >95% | [5] |

| Soybean Phosphatide | Catalytic Hydrogenation | 80% | - | [6] |

| Synthesized Hydrogenated Soybean PC | Purification | 82-85% | - | [7] |

| Egg Yolk | Solvent Extraction and Chromatography | - | >97.4% (PC) | [8] |

| Egg Yolk Lecithin | Catalytic Hydrogenation | High (inferred) | High (inferred) | [9] |

Table 3: Yield and Purity of Hydrogenated Phosphatidylcholine. This table presents available data on the yield and purity of the final hydrogenated product from different starting materials and processes. Direct yield data for DSPC from egg yolk is limited in publicly available literature.

Extraction and Purification of Phosphatidylcholine

The initial step in the production of DSPC is the extraction and purification of the phosphatidylcholine fraction from the natural source material.

Experimental Protocol: Extraction and Purification of Phosphatidylcholine from De-oiled Soybean Lecithin

This protocol describes a common laboratory-scale method for isolating a PC-rich fraction from de-oiled soybean lecithin.

1. Materials and Equipment:

-

De-oiled soybean lecithin

-

Ethanol (B145695) (95%)

-

Acetone

-

Acetonitrile

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography column

-

Glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

2. Procedure: a. Ethanol Extraction: i. Suspend de-oiled soybean lecithin in 95% ethanol at a solid-to-solvent ratio of 1:5 (w/v). ii. Stir the mixture vigorously at room temperature for 2-4 hours. iii. Separate the ethanol-soluble fraction by filtration or centrifugation. iv. Concentrate the ethanol extract using a rotary evaporator to obtain a crude phospholipid mixture.[9]

Experimental Protocol: Extraction of Phosphatidylcholine from Egg Yolk

This protocol outlines a method for extracting PC from fresh egg yolks.

1. Materials and Equipment:

-

Fresh egg yolks

-

Ethanol (95%)

-

Acetone

-

Hexane

-

Blender or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Glassware

2. Procedure: a. Initial Extraction: i. Separate egg yolks from the whites. ii. Homogenize the egg yolks with a mixture of ethanol and hexane (e.g., 3:1 v/v). iii. Centrifuge the homogenate to separate the liquid extract from the solid residue. iv. Collect the supernatant.

Catalytic Hydrogenation of Phosphatidylcholine

The purified, unsaturated phosphatidylcholine is then subjected to catalytic hydrogenation to saturate the fatty acid chains, converting the mixture into a product rich in saturated PCs, including DSPC.

Experimental Protocol: Catalytic Hydrogenation of Purified Phosphatidylcholine

This protocol provides a general method for the hydrogenation of phosphatidylcholine.

1. Materials and Equipment:

-

Purified phosphatidylcholine

-

Hydrogen gas (high purity)

-

Catalyst (e.g., Palladium on carbon (Pd/C) or a rhodium-based catalyst)

-

Solvent (e.g., ethanol, methanol, or a mixture of toluene (B28343) and methanol)

-

High-pressure reactor (autoclave) equipped with a stirrer and temperature control

-

Filtration system to remove the catalyst

2. Procedure: a. Reaction Setup: i. Dissolve the purified phosphatidylcholine in the chosen solvent inside the high-pressure reactor. ii. Add the catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight (e.g., 1-5% w/w). iii. Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen, followed by purging with hydrogen gas.

Visualizing the Workflow and Biological Context

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Workflow for the semi-synthesis of DSPC from natural sources.

While DSPC is not a direct signaling molecule, its incorporation into cell membranes can significantly influence the activity of membrane-associated signaling pathways by altering the physical properties of the lipid bilayer, such as fluidity and the formation of lipid rafts.

Caption: Influence of DSPC on cell membrane properties and signaling.

Conclusion